molecular formula C9H6ClN3O B13141896 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 61709-03-3

6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13141896
CAS No.: 61709-03-3
M. Wt: 207.61 g/mol
InChI Key: SKUULLWVNNWVFM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chlorobenzonitrile with cyanamide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazine ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Condensation Reactions: The compound can participate in condensation reactions with other molecules, forming larger, more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted triazines with various functional groups.
  • Oxidized or reduced derivatives of the original compound.
  • Condensation products with extended molecular frameworks.

Scientific Research Applications

4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazine ring can form hydrogen bonds and other interactions with biological targets, influencing cellular processes. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms, used in the synthesis of herbicides and reactive dyes.

    4-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one: A similar compound with the chlorine atom in a different position on the phenyl ring, leading to different reactivity and applications.

Uniqueness: 4-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and potential applications. Its structure allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(3-chlorophenyl)-1H-1,3,5-triazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-7-3-1-2-6(4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUULLWVNNWVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50814851
Record name 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50814851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61709-03-3
Record name 6-(3-Chlorophenyl)-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50814851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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